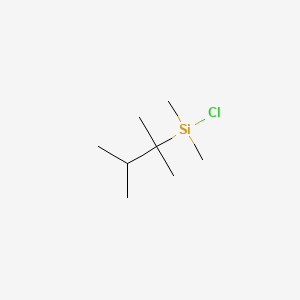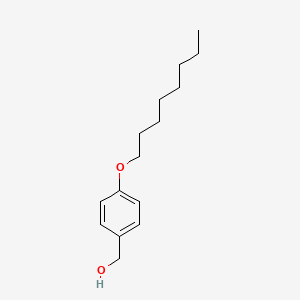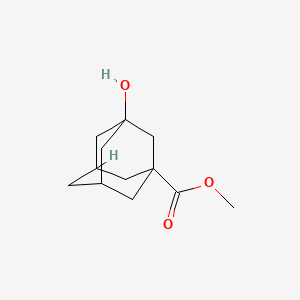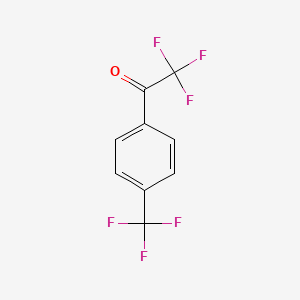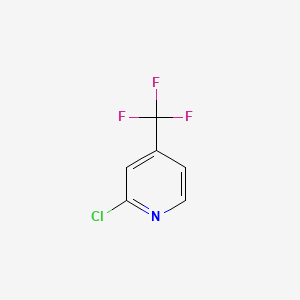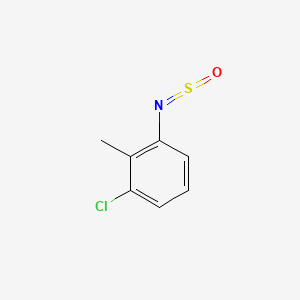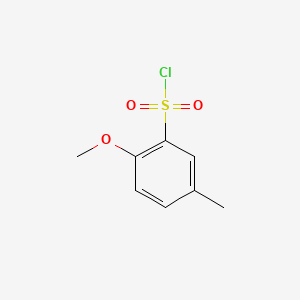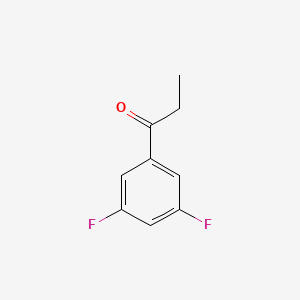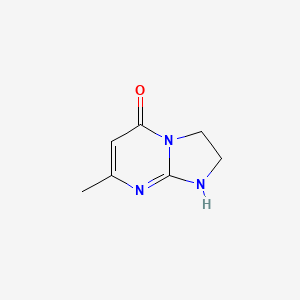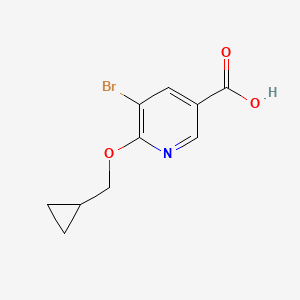
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid
Overview
Description
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid: is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.11 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a bromine atom at the 5th position and a cyclopropylmethoxy group at the 6th position on the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid typically involves the following steps:
Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group at the 6th position.
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the bromine atom or the cyclopropylmethoxy group may be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is used as a building block in organic synthesis. It is valuable in the development of new chemical entities and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine: While not directly used as a therapeutic agent, this compound’s derivatives may have potential applications in drug discovery and development. Researchers explore its structure-activity relationships to design new drugs.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison:
- 5-Bromo-6-chloronicotinic acid has a chlorine atom instead of a cyclopropylmethoxy group, which may alter its reactivity and binding properties.
- 5-Bromonicotinic acid lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-8-3-7(10(13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDUCEMRFZUCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610832 | |
| Record name | 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912454-38-7 | |
| Record name | 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

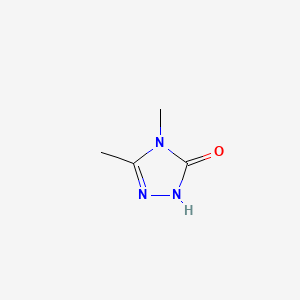
![4-[2-(Methylamino)ethyl]pyridine](/img/structure/B1345710.png)

